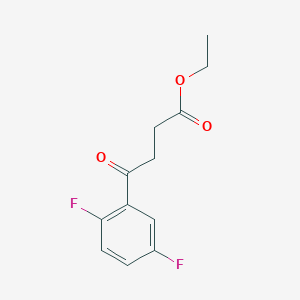

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIAFOFHAZEZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645620 | |

| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-14-5 | |

| Record name | Ethyl 2,5-difluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

An In-Depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, featuring a difluorophenyl group and a keto-ester functionality, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety considerations, tailored for professionals in research and development.

Chemical Identity and Properties

-

CAS Number: 898753-14-5[1]

-

Molecular Formula: C₁₂H₁₂F₂O₃

-

Molecular Weight: 242.22 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 242.22 | |

| Molecular Formula | C₁₂H₁₂F₂O₃ | |

| Hazard | Irritant |

Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

The synthesis of analogous keto-esters often involves the reaction of a substituted acyl halide with an appropriate ester enolate or a related nucleophile. While specific synthesis routes for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not extensively detailed in publicly available literature, a general and plausible synthetic approach can be extrapolated from established organic chemistry principles. A common method for synthesizing similar compounds is the Claisen condensation reaction.[2][3]

Hypothetical Synthetic Pathway:

A plausible route for the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate could involve the reaction of a derivative of 2,5-difluorobenzene with a succinic acid monoester derivative under conditions that favor carbon-carbon bond formation.

Experimental Protocol: Generalized Synthesis of a Keto-Ester

This protocol is a generalized representation and would require optimization for the specific synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable solvent (e.g., dry tetrahydrofuran or diethyl ether).

-

Base Addition: A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is carefully added to the reaction vessel.

-

Ester Addition: An appropriate ester, such as ethyl acetate, is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or below) to form the enolate.

-

Acyl Halide Addition: The 2,5-difluorobenzoyl chloride is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Quenching and Workup: The reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

Applications in Research and Drug Development

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The difluorophenyl moiety in Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate makes it an attractive starting material for the synthesis of novel therapeutic agents.

While specific applications of this exact compound are not extensively documented, analogous keto-esters are known to be precursors for a variety of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[5] For example, similar compounds are used in the synthesis of pyrazoline derivatives.[5]

Diagram: Potential Synthetic Utility

Caption: Synthetic pathway from the core compound to bioactive molecules.

Analytical Characterization

Ensuring the purity and structural integrity of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[6][7]

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Gas Chromatography (GC) | To assess purity and identify volatile impurities.[6] |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify the positions of protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Detector Temperature: Typically set to 280 °C.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the main compound from any impurities. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

-

-

Analysis: A small volume of the prepared sample is injected into the GC system. The resulting chromatogram will show a major peak corresponding to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate and potentially smaller peaks for any impurities. The purity is calculated based on the relative peak areas.

Safety and Handling

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is classified as an irritant. Therefore, appropriate safety precautions must be taken when handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][10]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[8][10]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10][11]

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Diagram: Laboratory Safety Workflow

Caption: Standard safety procedures for handling chemical reagents.

Conclusion

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an important building block for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working with this compound. This guide has provided a comprehensive overview of these key aspects to support the scientific community in their research endeavors.

References

-

Renfert. Safety Data Sheet. [Link]

- Google P

- Google Patents.

-

International Journal of Recent Advances in Science and Technology. A Simple, Sensitive Rapid Gas Chromatography with Mass Spectrometry (GC-MS) Method for the Determination of Ethyl 4-bromobutyrate in Tolvaptan Tablets. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

Scientific Laboratory Supplies. Ethyl 4-chloro-4-oxobutyrate. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. renfert.com [renfert.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in Medicinal Chemistry

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary significance lies in its role as a key building block for the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of the 2,5-difluorophenyl moiety is critical for the biological activity and pharmacokinetic profile of the final drug product. This guide provides a comprehensive overview of the scientifically established synthetic pathway to this important keto-ester, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Core Synthesis Pathway: A Two-Step Approach

The most logical and industrially scalable synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is achieved through a two-step process:

-

Friedel-Crafts Acylation: The synthesis commences with the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride. This reaction, catalyzed by a Lewis acid, forms the carbon-carbon bond necessary to construct the 4-(2,5-difluorophenyl)-4-oxobutanoic acid intermediate.

-

Fischer Esterification: The subsequent step involves the acid-catalyzed esterification of the carboxylic acid intermediate with ethanol to yield the final product, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

This two-step approach is efficient and relies on well-established and understood organic reactions, making it a reliable method for producing this key intermediate.

Part 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

Reaction Mechanism and Principles

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In this specific synthesis, the reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making it a more potent electrophile. The π-electron system of the 1,4-difluorobenzene ring then acts as a nucleophile, attacking the activated anhydride to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. The aromaticity of the ring is then restored by the loss of a proton, yielding the aluminum chloride complex of the desired 4-(2,5-difluorophenyl)-4-oxobutanoic acid. A subsequent aqueous workup is necessary to hydrolyze this complex and liberate the free keto-acid. A stoichiometric amount of the Lewis acid is required because it complexes with the carbonyl group of the product, rendering it inactive as a catalyst.[2]

Experimental Workflow: Friedel-Crafts Acylation

Sources

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate chemical properties

An In-depth Technical Guide to Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

This guide provides a comprehensive technical overview of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction: A Versatile Fluorinated Building Block

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic keto-ester that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a difluorophenyl ring, a ketone, and an ethyl ester, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for creating more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms on the phenyl ring is particularly noteworthy, as fluorine substitution is a widely used strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide delves into the core chemical properties, synthesis, reactivity, and safe handling of this important compound.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. The key identifiers and physical characteristics of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | [1] |

| CAS Number | 898753-14-5 | [1] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |

| Molecular Weight | 242.22 g/mol | [1] |

| Physical Form | White solid (typical for related compounds) | [2] |

| Boiling Point | Data not readily available | [1] |

| SMILES | O=C(OCC)CCC(C1=CC(F)=CC=C1F)=O | [1] |

| MDL Number | MFCD01320285 | [1] |

Characterization of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate relies on standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the carbon-hydrogen framework, while fluorine NMR (¹⁹F NMR) is essential for verifying the positions of the fluorine atoms. Infrared (IR) spectroscopy helps identify the characteristic carbonyl stretches of the ketone and ester functional groups. Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns to further support the structure.

Synthesis and Reaction Mechanisms

The primary and most efficient method for synthesizing aryl ketones like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts Acylation .[3][4] This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between an aromatic ring and an acyl group.[3][5]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds through a well-established mechanism involving the generation of a highly electrophilic acylium ion.

-

Acylium Ion Formation : An acyl halide or anhydride reacts with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

-

Electrophilic Attack : The electron-rich 1,4-difluorobenzene attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization : A base (such as the [AlCl₄]⁻ complex) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[4] The catalyst is regenerated in this step.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound.[4] The electron-withdrawing nature of the acyl group deactivates the ring, preventing further acylation reactions and allowing for controlled monoacylation.[4]

Sources

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a fluorinated aromatic keto-ester of significant interest in synthetic and medicinal chemistry. The document delineates its molecular architecture, details a robust synthetic protocol via Friedel-Crafts acylation, and outlines the spectroscopic techniques essential for its structural verification. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies, establishing the compound's role as a versatile synthetic intermediate. The strategic incorporation of a difluorophenyl moiety highlights its potential in the development of novel therapeutic agents by modulating pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate (CAS Number: 898753-14-5) is a polyfunctional organic molecule.[1] Its structure is characterized by three key domains:

-

2,5-Difluorophenyl Ring: An aromatic benzene ring substituted with two fluorine atoms at positions 2 and 5. This moiety is a critical pharmacophore in modern drug discovery, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.

-

Ketone Linker: A carbonyl group (C=O) directly attached to the aromatic ring and an aliphatic chain. This ketone is central to the molecule's reactivity and serves as a handle for further chemical transformations.

-

Ethyl Butyrate Chain: A four-carbon chain terminating in an ethyl ester functional group (-COOEt). The ester provides a site for potential hydrolysis or amidation, while the methylene groups adjacent to the carbonyls are susceptible to enolization and subsequent reactions.

The combination of these features makes the molecule a valuable building block for constructing more complex molecular architectures.

Caption: Molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.

| Property | Value | Source |

| CAS Number | 898753-14-5 | [1] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |

| Molecular Weight | 242.22 g/mol | [1] |

| Appearance | Expected to be a white or off-white solid | Inferred from analogs[2] |

| SMILES | O=C(OCC)CCC(C1=CC(F)=CC=C1F)=O | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable route for preparing aryl ketones like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable method for C-C bond formation to an aromatic ring.[3]

Principle of the Reaction

The synthesis involves the reaction of an electron-rich aromatic compound (1,4-difluorobenzene) with an acylating agent, typically an acyl chloride or anhydride. The reaction is mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of the aromatic ring, leading to the formation of the aryl ketone after rearomatization.[4] This method is superior to Friedel-Crafts alkylation because the resulting ketone is deactivated, which prevents undesirable poly-acylation products.[3]

For this specific synthesis, 1,4-difluorobenzene is acylated with ethyl 4-chloro-4-oxobutyrate.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness in synthesis relies on meticulous and reproducible procedures. The following protocol is a self-validating system for achieving the target compound.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0°C using an ice bath.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of ethyl 4-chloro-4-oxobutyrate (1.0 equivalent)[5] and 1,4-difluorobenzene (1.1 equivalents) in DCM.

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C. The choice to add the reactants to the catalyst minimizes side reactions and controls the exotherm.

-

-

Reaction Execution:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, cool the flask back to 0°C.

-

Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This exothermic step hydrolyzes the aluminum complexes and quenches the reaction.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM or ethyl acetate. Combine all organic layers.

-

-

Workup - Washing and Drying:

-

Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a pure solid.

-

Structural Verification and Characterization

Confirmation of the molecular structure is unequivocally established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic connectivity and chemical environment.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: Triplet (δ ~1.2 ppm, 3H) and Quartet (δ ~4.1 ppm, 2H). Aliphatic Chain: Two triplets (δ ~2.8 and ~3.3 ppm, 2H each). Aromatic Ring: Three multiplets in the δ 7.2-7.8 ppm region. |

| ¹³C NMR | Carbonyls: Ketone (C=O) at ~196 ppm, Ester (C=O) at ~172 ppm. Aromatic Carbons: Signals between 115-160 ppm, showing C-F coupling. Aliphatic Carbons: Signals at ~14, ~61, ~28, and ~33 ppm. |

| IR (Infrared) | Strong C=O stretching bands for the ketone (~1690 cm⁻¹) and ester (~1730 cm⁻¹). C-F stretching bands around 1100-1250 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 242.22, corresponding to the molecular weight of C₁₂H₁₂F₂O₃. Characteristic fragmentation patterns showing loss of the ethoxy group (-45) or the ethyl ester moiety. |

Applications in Research and Drug Development

Role as a Versatile Synthetic Intermediate

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is not typically an end-product but rather a highly valuable intermediate.[7] Its bifunctional nature (keto-ester) allows for a wide array of subsequent chemical modifications. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility makes it a key starting material for creating libraries of complex molecules for biological screening.

Significance of the Difluorophenyl Moiety in Medicinal Chemistry

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry.[8] Specifically, the 2,5-difluorophenyl group can confer several advantageous properties:

-

Metabolic Stability: The C-F bond is very strong, blocking sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhanced Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulated Lipophilicity: Fluorination increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

This compound is therefore a key precursor for developing novel therapeutics where such modulations are desired.[9]

Safety and Handling

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The synthesis protocol involves corrosive and reactive reagents (AlCl₃, HCl) and should only be performed by trained personnel.

References

-

Arctom Scientific. Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. [Link]

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc.. Comptes Rendus, 84, 1392-1395.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chad's Prep. Friedel Crafts Alkylation and Acylation. (2021). [Link]

-

Wainwright, C. L., et al. Future directions for the discovery of natural product-derived immunomodulating drugs: an IUPHAR positional review. Pharmacological Research, 152, 104603. [Link]

-

Al-Warhi, T., et al. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(3), 485-500. [Link]

-

Sigma-Aldrich. Ethyl 4-chloro-4-oxobutyrate. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate | 898752-34-6 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Future directions for the discovery of natural product-derived immunomodulating drugs: an IUPHAR positional review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a keto-ester of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Introduction

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate possesses a unique molecular architecture, incorporating a difluorinated aromatic ring, a ketone, and an ethyl ester. This combination of functional groups presents a rich landscape for spectroscopic analysis, providing a wealth of information about its electronic and structural properties. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.

Predicted ¹H NMR Spectroscopic Analysis

The proton NMR spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene protons of the butyrate chain, and the protons on the difluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | 1.25 | triplet | 3H | 7.1 |

| H-b | 4.15 | quartet | 2H | 7.1 |

| H-c | 2.80 | triplet | 2H | 6.5 |

| H-d | 3.30 | triplet | 2H | 6.5 |

| H-3' | 7.20 - 7.35 | multiplet | 1H | |

| H-4' | 7.20 - 7.35 | multiplet | 1H | |

| H-6' | 7.65 - 7.80 | multiplet | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Protons (H-a, H-b): The ethyl group is expected to show a characteristic triplet for the methyl protons (H-a) at approximately 1.25 ppm and a quartet for the methylene protons (H-b) around 4.15 ppm, with a coupling constant of about 7.1 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

-

Butyrate Chain Methylene Protons (H-c, H-d): The two methylene groups of the butyrate chain are diastereotopic and will appear as two distinct triplets. The protons at H-d, being alpha to the aromatic ketone, are expected to be more deshielded (around 3.30 ppm) than the protons at H-c (around 2.80 ppm), which are alpha to the ester carbonyl group.

-

Aromatic Protons (H-3', H-4', H-6'): The protons on the 2,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at H-6' is anticipated to be the most downfield due to the anisotropic effect of the adjacent carbonyl group. The protons at H-3' and H-4' will likely appear as overlapping multiplets in the range of 7.20-7.35 ppm. Aromatic protons generally resonate in the downfield region of the spectrum due to the ring current effect.[1]

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The chemical shifts are significantly influenced by the hybridization and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 172.5 |

| C-2 | 28.5 |

| C-3 | 33.0 |

| C-4 | 196.0 |

| C-1' | 125.0 (d, J ≈ 20 Hz) |

| C-2' | 158.5 (d, J ≈ 250 Hz) |

| C-3' | 118.0 (d, J ≈ 25 Hz) |

| C-4' | 122.0 (d, J ≈ 10 Hz) |

| C-5' | 156.0 (d, J ≈ 245 Hz) |

| C-6' | 119.5 (d, J ≈ 25 Hz) |

| C-a | 14.2 |

| C-b | 61.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C-1, C-4): The two carbonyl carbons will appear significantly downfield. The ketone carbonyl (C-4) is expected to be more deshielded (around 196.0 ppm) than the ester carbonyl (C-1) (around 172.5 ppm).[2][3]

-

Aliphatic Carbons (C-2, C-3, C-a, C-b): The methylene carbons of the butyrate chain (C-2 and C-3) will resonate in the aliphatic region, with the carbon alpha to the ketone (C-3) being slightly more downfield than C-2. The ethyl ester carbons will appear at approximately 14.2 ppm for the methyl carbon (C-a) and 61.0 ppm for the methylene carbon (C-b).[3]

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons will show signals in the range of 118-160 ppm. The carbons directly bonded to fluorine (C-2' and C-5') will exhibit large one-bond carbon-fluorine coupling constants (J ≈ 240-250 Hz) and will be the most downfield among the aromatic signals due to the high electronegativity of fluorine. The other aromatic carbons will show smaller carbon-fluorine couplings. Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent.[4]

Predicted IR Spectroscopic Analysis

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The most prominent features in the IR spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate will be the strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ketone) | ~1690 | Strong |

| C=O (ester) | ~1735 | Strong |

| C-O (ester) | 1300 - 1100 | Strong |

| C-F | 1250 - 1100 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium |

Interpretation of the IR Spectrum:

-

Carbonyl Absorptions: The presence of two distinct carbonyl groups will result in two strong absorption bands. The aromatic ketone C=O stretch is expected around 1690 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency compared to a simple aliphatic ketone.[5][6] The ester C=O stretch is predicted to appear at a higher frequency, around 1735 cm⁻¹.[7][8][9]

-

C-O and C-F Stretches: Strong bands in the region of 1300-1100 cm⁻¹ will be indicative of the C-O stretching of the ester and the C-F stretching of the difluorophenyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Predicted Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Key Fragment Ions in EI-MS

| m/z | Ion Structure | Fragmentation Pathway |

| 242 | [C₁₂H₁₂F₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 197 | [M - OCH₂CH₃]⁺ | α-cleavage at the ester |

| 169 | [M - COOCH₂CH₃]⁺ | Cleavage of the ester group |

| 141 | [C₇H₄F₂O]⁺ | α-cleavage at the ketone |

| 113 | [C₆H₄F₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 242, corresponding to the molecular weight of the compound.

-

α-Cleavage: A common fragmentation pathway for ketones and esters is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[10][11][12] Cleavage at the ketone can lead to the formation of a stable acylium ion at m/z 141 ([C₇H₄F₂O]⁺). α-cleavage at the ester can result in the loss of the ethoxy radical to give an ion at m/z 197.

-

McLafferty Rearrangement: While possible, the McLafferty rearrangement is less likely to be a dominant pathway for the ester in this specific structure due to the nature of the butyrate chain. However, a McLafferty-type rearrangement involving the ketone and a gamma-hydrogen from the butyrate chain could potentially occur.[13][14][15]

Visualizations

Molecular Structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

Caption: Molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

Predicted Mass Spectrometry Fragmentation Pathways

Caption: Key predicted fragmentation pathways for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate in EI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 15 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of at least 250 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for quaternary carbons.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV.

-

Set the ion source temperature to approximately 200-250 °C.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

-

References

- Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Schymanski, E. L., Ruttkies, C., Meringer, M., & Neumann, S. (2015). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 5(3), 470-492.

-

The Organic Chemistry Tutor. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Yamada, Y. (2013). Physicochemical Prediction of Metabolite Fragmentation in Electrospray Tandem Mass Spectrometry (Doctoral dissertation, Nagaoka University of Technology).

-

Chemistry Desk. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]

-

SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Kuck, D. (2009). The McLafferty rearrangement: A personal recollection. Journal of the American Society for Mass Spectrometry, 20(11), 1967-1968.

- Kim, H., Lee, J., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

- 11. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate: Starting Materials and Strategic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, a valuable intermediate in the development of complex pharmaceutical compounds. We will dissect a robust and industrially scalable two-step synthesis, beginning with a strategic selection of foundational starting materials. The core of this process involves a Friedel-Crafts acylation to construct the key keto-acid intermediate, followed by a classic Fischer esterification to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical rationale to empower effective and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

From a synthetic strategy perspective, the target molecule, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, is best approached through a logical disconnection. The ethyl ester functional group points to a Fischer esterification as the final synthetic step, revealing a carboxylic acid precursor: 4-(2,5-difluorophenyl)-4-oxobutanoic acid. This intermediate, an aryl ketone, is a classic product of a Friedel-Crafts acylation. This disconnection leads us to two simple, commercially available starting materials: 1,4-difluorobenzene and succinic anhydride.

Caption: Retrosynthetic analysis of the target ester.

Part I: Friedel-Crafts Acylation for the Keto-Acid Intermediate

The cornerstone of this synthesis is the formation of the carbon-carbon bond between the aromatic ring and the four-carbon chain. The Friedel-Crafts acylation is the ideal reaction for this transformation.[1]

Mechanistic Considerations and Reagent Selection

The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from succinic anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1,4-difluorobenzene.

-

Aromatic Substrate: 1,4-Difluorobenzene: While fluorine atoms are deactivating due to their electronegativity, they are ortho-, para-directing. In 1,4-difluorobenzene, all positions are activated by one fluorine and deactivated by the other, leading to acylation at a position ortho to one of the fluorine atoms (the 2-position).

-

Acylating Agent: Succinic Anhydride: This is an excellent choice as it is a stable, inexpensive solid that readily forms the necessary acylium ion upon reaction with the Lewis acid catalyst.

-

Catalyst: Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid essential for activating the succinic anhydride.[2] A critical insight is that Friedel-Crafts acylations, unlike alkylations, require a stoichiometric amount of the catalyst. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][3] This complex must be hydrolyzed during the workup step to liberate the final product.

Experimental Protocol: Synthesis of 4-(2,5-difluorophenyl)-4-oxobutanoic Acid

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][4]

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to handle HCl gas evolution). The entire apparatus must be protected from atmospheric moisture.

-

Reagent Charging: Charge the flask with 1,4-difluorobenzene (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, approx. 2.2 eq) to the stirred mixture, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

-

Acylating Agent Addition: Once the AlCl₃ has been added, add succinic anhydride (1.05 eq) portion-wise, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Quenching: Cool the reaction mixture back to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This step is crucial for hydrolyzing the aluminum-ketone complex and moving the product into the organic phase.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer. Re-acidify the bicarbonate layer with concentrated HCl until the product precipitates out of solution. Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield 4-(2,5-difluorophenyl)-4-oxobutanoic acid.

Caption: Experimental workflow for Friedel-Crafts acylation.

Part II: Fischer Esterification to Yield the Final Product

With the keto-acid intermediate in hand, the final step is a straightforward esterification to produce the target ethyl ester. Fischer esterification is a reliable and cost-effective method for this purpose.

Mechanistic Considerations and Reagent Selection

This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by ethanol. A subsequent dehydration yields the ester.

-

Reactant/Solvent: Ethanol: Using an excess of ethanol serves a dual purpose: it acts as the nucleophile to form the ethyl ester and as the solvent for the reaction. Driving the equilibrium towards the product side is a key principle of Le Chatelier, which the excess of ethanol facilitates.

-

Catalyst: Sulfuric Acid (H₂SO₄): A catalytic amount of a strong mineral acid is required to protonate the carboxylic acid. Concentrated sulfuric acid is a common and effective choice as it also acts as a dehydrating agent, further helping to shift the equilibrium towards the products.[6]

Experimental Protocol: Synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

This protocol is a standard Fischer esterification procedure.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-(2,5-difluorophenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops or ~0.05 eq) to the solution.[5]

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess ethanol.

-

Extraction and Neutralization: Dilute the residue with water and extract with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and any unreacted carboxylic acid) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.

Caption: Experimental workflow for Fischer esterification.

Summary of Starting Materials and Reagents

The following table summarizes the key quantitative data for the reagents involved in this two-step synthesis.

| Role | Reagent | Molecular Formula | M.W. ( g/mol ) | Typical Stoichiometry |

| Step 1: Acylation | ||||

| Aromatic Substrate | 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.0 eq |

| Acylating Agent | Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.05 eq |

| Lewis Acid Catalyst | Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ~2.2 eq |

| Step 2: Esterification | ||||

| Carboxylic Acid | (Product from Step 1) | C₁₀H₈F₂O₃ | 214.17 | 1.0 eq |

| Alcohol/Solvent | Ethanol (Absolute) | C₂H₅OH | 46.07 | Large Excess |

| Acid Catalyst | Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | Catalytic (~0.05 eq) |

Conclusion

The synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is efficiently achieved through a reliable, two-step process rooted in fundamental organic reactions. By commencing with the Friedel-Crafts acylation of 1,4-difluorobenzene with succinic anhydride, the key intermediate 4-(2,5-difluorophenyl)-4-oxobutanoic acid is formed. Subsequent Fischer esterification using ethanol provides the target molecule in good yield. This strategic approach, utilizing readily available and cost-effective starting materials, offers a robust and scalable pathway for producing this important synthetic building block.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google P

-

MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

Chemistry LibreTexts. 18.5 Friedel–Crafts Alkylation and Acylation. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

-

ChemBK. 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

-

Georgia College Knowledge Box. Esterification Reactions Under Solvent Free Conditions. [Link]

-

Allfluoro Pharmaceutical Co., Ltd. 4-(2,4-Difluorophenyl)-4-oxobutanoic acid,110931-77-6. [Link]

Sources

The Strategic Acylation of Arenes with Substituted Oxobutyrates: A Technical Guide for Drug Development Professionals

Foreword: The Oxobutyrate Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the myriad of synthetic strategies, the Friedel-Crafts acylation stands as a cornerstone for the construction of carbon-carbon bonds, enabling the introduction of keto-functionalities onto aromatic rings.[1] This guide delves into a specific and highly valuable iteration of this classic reaction: the acylation of arenes with substituted oxobutyrates. The resulting aryl-substituted β-keto esters are not merely synthetic intermediates; they are versatile scaffolds found at the core of numerous therapeutic agents.[2][3] Their unique structural and electronic properties allow for a diverse range of subsequent chemical transformations, making them invaluable building blocks in the synthesis of complex pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances, practical considerations, and strategic applications of this powerful synthetic tool.

The Underlying Chemistry: A Mechanistic Perspective

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, leads to the formation of an aromatic ketone.[1] When employing a substituted oxobutyrate derivative, the fundamental mechanism remains consistent, yet the nature of the acylating agent introduces specific considerations.

Generation of the Acylium Ion from Substituted Oxobutyrates

The key electrophilic species in a Friedel-Crafts acylation is the acylium ion.[6] For a substituted oxobutyrate, this is typically generated from the corresponding acyl chloride or anhydride. The most commonly employed Lewis acid for this purpose is aluminum chloride (AlCl₃).[4]

The process begins with the coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride (or one of the carbonyl oxygens in an anhydride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.

Caption: Generation of the acylium ion from an acyl chloride and a Lewis acid.

For substituted oxobutyrates, the "R" group contains an ester functionality. The stability and reactivity of the resulting acylium ion can be influenced by the nature of the substituents on the oxobutyrate backbone.

The Role of the Aromatic Substrate and Regioselectivity

The nucleophilicity of the aromatic ring is a critical factor in the success of the Friedel-Crafts acylation. Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, activate the ring towards electrophilic attack and generally direct the incoming acyl group to the ortho and para positions.[6] Conversely, electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, deactivate the ring and direct acylation to the meta position.[6]

The regiochemical outcome is a result of the relative stability of the carbocation intermediates (arenium ions) formed upon attack of the acylium ion at different positions on the ring. For activated rings, attack at the ortho and para positions allows for resonance structures that delocalize the positive charge onto the carbon bearing the electron-donating group, leading to a more stable intermediate.[6]

Caption: Influence of an electron-donating group on the regioselectivity of Friedel-Crafts acylation.

Experimental Protocols and Practical Considerations

The successful execution of a Friedel-Crafts acylation with a substituted oxobutyrate requires careful attention to experimental detail. The following protocol provides a general framework, which may require optimization depending on the specific substrates and desired scale.

General Procedure for the Friedel-Crafts Acylation of an Arene with a Substituted Oxobutyryl Chloride

Materials:

-

Anhydrous Lewis acid (e.g., AlCl₃)

-

Substituted oxobutyryl chloride

-

Aromatic substrate

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Hydrochloric acid (HCl), aqueous solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Protocol:

-

Reaction Setup: Under an inert atmosphere, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the anhydrous Lewis acid (typically 1.1 to 2.5 equivalents relative to the acylating agent).[7][8] The flask is cooled in an ice bath.

-

Acylium Ion Formation: The substituted oxobutyryl chloride, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the stirred suspension of the Lewis acid. The temperature should be maintained between 0 and 5 °C.

-

Addition of Aromatic Substrate: The aromatic substrate, dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture may be stirred at a low temperature or allowed to warm to room temperature, depending on the reactivity of the substrates. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with water, brine, and then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Critical Parameters and Troubleshooting

| Parameter | Importance | Troubleshooting |

| Anhydrous Conditions | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated. | All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. The reaction should be performed under an inert atmosphere. |

| Stoichiometry of Lewis Acid | The ketone product forms a complex with the Lewis acid, effectively consuming it. Therefore, a stoichiometric amount or a slight excess is typically required.[7][9] | If the reaction is sluggish or incomplete, increasing the amount of Lewis acid may be beneficial. |

| Reaction Temperature | Temperature control is crucial to prevent side reactions, such as intramolecular cyclization or decomposition of starting materials.[7] | For highly reactive substrates, maintaining a low temperature (0-5 °C) throughout the reaction is recommended. Less reactive substrates may require gentle warming. |

| Solvent Choice | The solvent can influence the solubility of reagents and the reaction rate. | Dichloromethane is a common choice due to its inertness and ability to dissolve many organic compounds. Nitrobenzene can be used for less reactive substrates but is more difficult to remove. |

Intramolecular Friedel-Crafts Acylation: A Pathway to Cyclic Scaffolds

A significant and synthetically valuable variant of this reaction is the intramolecular Friedel-Crafts acylation.[10] When the aromatic ring and the oxobutyrate moiety are part of the same molecule, cyclization can occur to form fused ring systems. This is a powerful strategy for the synthesis of polycyclic ketones, which are common motifs in natural products and pharmaceuticals.

The success of an intramolecular acylation is highly dependent on the length of the tether connecting the aromatic ring and the acylating group. The formation of five- and six-membered rings is generally favored.[10]

Caption: Workflow for the synthesis of a polycyclic ketone via intramolecular Friedel-Crafts acylation.

Applications in Drug Development: The Versatility of Aryl-Substituted Oxobutyrates

The products of the Friedel-Crafts acylation of arenes with substituted oxobutyrates, namely γ-aryl-β-keto esters, are valuable precursors in the synthesis of a wide range of pharmaceuticals. The dicarbonyl functionality provides multiple reactive sites for further elaboration.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[11] A common synthetic route to pyrazolones involves the condensation of a β-keto ester with hydrazine or a substituted hydrazine.[11] The Friedel-Crafts acylation provides a direct route to the requisite aryl-substituted β-keto ester precursors.

Precursors to Chiral Alcohols and Amino Acids

The ketone functionality of the β-keto ester can be stereoselectively reduced to afford chiral β-hydroxy esters, which are important building blocks in the synthesis of many natural products and pharmaceuticals. Furthermore, through reductive amination or transamination, these compounds can be converted into valuable unnatural α-amino acids.[12]

Case Study: The Haworth Synthesis of Polycyclic Aromatic Hydrocarbons

While not directly involving oxobutyrates, the Haworth synthesis provides a compelling example of the strategic use of Friedel-Crafts acylation with a related dicarbonyl compound, succinic anhydride, to construct polycyclic aromatic systems.[9] This multi-step process involves an initial Friedel-Crafts acylation, followed by reduction and a second intramolecular acylation to form the fused ring system. This strategy highlights the power of the Friedel-Crafts reaction in building molecular complexity.

Future Outlook and Green Chemistry Perspectives

While the traditional Friedel-Crafts acylation is a robust and widely used reaction, it is not without its limitations, particularly concerning the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids. The future of this field lies in the development of more sustainable and environmentally benign catalytic systems.

Recent research has focused on the use of solid acid catalysts, such as zeolites, which can be easily recovered and recycled, and milder Lewis acids that can be used in catalytic amounts.[13] Additionally, the exploration of solvent-free reaction conditions and the use of biocatalysts are promising avenues for making the Friedel-Crafts acylation a greener synthetic tool.[13][14]

Conclusion

The Friedel-Crafts acylation of aromatic compounds with substituted oxobutyrates is a powerful and versatile transformation that provides access to a rich array of γ-aryl-β-keto esters. These compounds are not only valuable synthetic intermediates but also serve as key building blocks in the development of novel therapeutics. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an appreciation for the potential for both inter- and intramolecular reactions are essential for harnessing the full potential of this important synthetic method. As the demand for more efficient and sustainable chemical processes grows, the continued innovation in catalytic systems for the Friedel-Crafts acylation will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Semantic Scholar. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]

-

Palladium Catalyzed β-Arylation of α-Keto Esters. PMC - NIH. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Semantic Scholar. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. [Link]

-

Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. -ORCA - Cardiff University. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]

-

29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. YouTube. [Link]

-

On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]

-

Biocatalytic Friedel‐Crafts Reactions. the University of Groningen research portal. [Link]

-

Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]

-

Search Results. Beilstein Journals. [Link]

-

Biocatalytic Friedel‐Crafts Reactions. PMC - NIH. [Link]

-

Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts. Green Chemistry (RSC Publishing). [Link]

-

Friedel–Crafts - Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. ResearchGate. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. alexandonian.com [alexandonian.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcps.org [ijcps.org]

- 14. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorine in Aromatic Systems

An In-Depth Technical Guide to Difluorobenzene Derivatives in Organic Synthesis

The introduction of fluorine into organic molecules imparts profound changes to their physicochemical and biological properties.[1] The fluorine atom, being the most electronegative element, alters a molecule's electron distribution, pKa, dipole moment, and metabolic stability.[1] Difluorobenzene derivatives, existing as 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers, serve as exceptionally versatile building blocks in modern organic synthesis. Their utility stems from the powerful electron-withdrawing nature of the two fluorine atoms, which modulates the reactivity of the aromatic ring in predictable and synthetically useful ways. This guide provides an in-depth exploration of the core synthetic transformations involving difluorobenzene derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on the causality behind experimental choices and the strategic application of these derivatives in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[2]

Nucleophilic Aromatic Substitution (SNAr): Harnessing Ring Activation

One of the most powerful transformations for functionalizing difluorobenzenes is the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups, such as fluorine and nitro groups, activates the ring towards nucleophilic attack.[3][4]

The Underlying Causality: Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The reaction is completed by the departure of the leaving group, which re-establishes aromaticity.

The key to a successful SNAr reaction is the stabilization of the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups are most effective at this stabilization when they are positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the substituent through resonance.[6] A substituent in the meta position does not allow for this resonance stabilization, rendering the reaction much slower or unfeasible.[6]

In difluorobenzene derivatives, the fluorine atoms act as powerful activating groups. For instance, in 1,3-difluorobenzene, the positions ortho and para to both fluorines (the C2, C4, and C6 positions) are highly activated. This predictable regioselectivity is a cornerstone of their synthetic utility.[7]

Caption: SNAr Mechanism on an Activated Difluorobenzene.

Field-Proven Protocol: Synthesis of a Difluorophenyl Ether